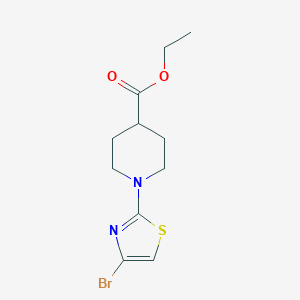
Ethyl 1-(4-bromothiazol-2-yl)piperidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(4-bromothiazol-2-yl)piperidine-4-carboxylate is an organic compound with the molecular formula C11H15BrN2O2S. It belongs to the class of piperidinecarboxylic acids, which are compounds containing a piperidine ring bearing a carboxylic acid group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(4-bromothiazol-2-yl)piperidine-4-carboxylate typically involves the reaction of ethyl piperidine-4-carboxylate with 4-bromothiazole-2-carboxylic acid. One common method involves the use of lithium hydroxide (LiOH) as a reagent. The reaction is carried out in a mixture of tetrahydrofuran (THF) and water at room temperature for 24 hours. The reaction mixture is then diluted with dichloromethane (CH2Cl2) and washed with hydrochloric acid (HCl) to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
Ethyl 1-(4-bromothiazol-2-yl)piperidine-4-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the thiazole ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like potassium permanganate (KMnO4) for oxidation, and reducing agents like sodium borohydride (NaBH4) for reduction. Reaction conditions vary depending on the desired product but often involve standard laboratory techniques such as reflux, stirring, and temperature control .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted thiazole derivatives, while hydrolysis can produce the corresponding carboxylic acid .
科学的研究の応用
Ethyl 1-(4-bromothiazol-2-yl)piperidine-4-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Ethyl 1-(4-bromothiazol-2-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Ethyl 1-(4-bromothiazol-2-yl)piperidine-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 1-(pyrazin-2-yl)piperidine-4-carboxylate: Similar structure but with a pyrazine ring instead of a thiazole ring.
Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate: Contains a piperidine ring with a different substituent.
Thiazole Derivatives: Various thiazole-containing compounds with diverse biological activities .
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
特性
分子式 |
C11H15BrN2O2S |
|---|---|
分子量 |
319.22 g/mol |
IUPAC名 |
ethyl 1-(4-bromo-1,3-thiazol-2-yl)piperidine-4-carboxylate |
InChI |
InChI=1S/C11H15BrN2O2S/c1-2-16-10(15)8-3-5-14(6-4-8)11-13-9(12)7-17-11/h7-8H,2-6H2,1H3 |
InChIキー |
CLEHQAVMSBJHAF-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1CCN(CC1)C2=NC(=CS2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3-Amino-4-methylpyridin-2-yl)oxy]ethan-1-ol](/img/structure/B13074543.png)
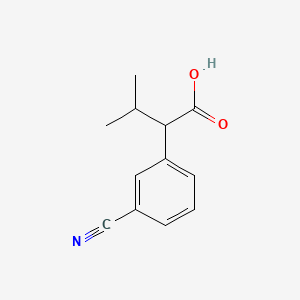
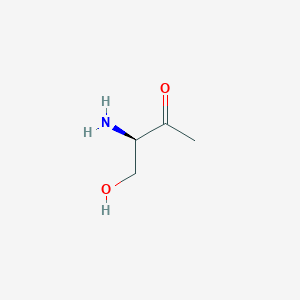
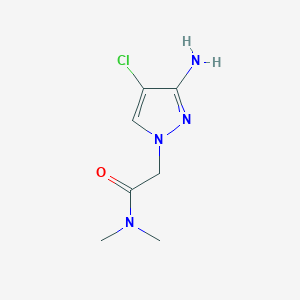
![5-Bromo-3-ethyl-6-(propan-2-yl)imidazo[2,1-b][1,3]thiazole](/img/structure/B13074563.png)


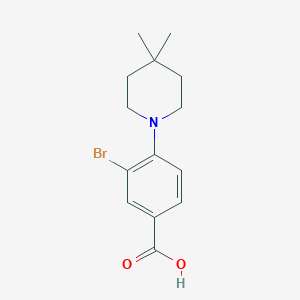
![4-Tert-butyl-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine](/img/structure/B13074590.png)
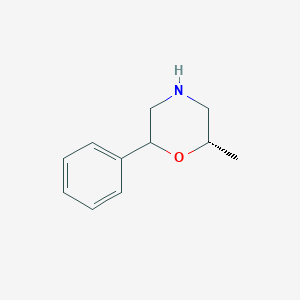

![5-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one](/img/structure/B13074609.png)

![2-{4-[(5-Methoxythiophen-2-yl)sulfonyl]piperazin-1-yl}acetonitrile](/img/structure/B13074626.png)
